N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8525822
InChI: InChI=1S/C18H16BrN3O3S/c1-11-3-8-15(14(19)9-11)20-16(23)10-26-18-22-21-17(25-18)12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,23)
SMILES: CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br
Molecular Formula: C18H16BrN3O3S
Molecular Weight: 434.3 g/mol

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC8525822

Molecular Formula: C18H16BrN3O3S

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide -

Specification

Molecular Formula C18H16BrN3O3S
Molecular Weight 434.3 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H16BrN3O3S/c1-11-3-8-15(14(19)9-11)20-16(23)10-26-18-22-21-17(25-18)12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,23)
Standard InChI Key XZUHVFFWQWXQNR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)Br

Introduction

Structural and Chemical Properties

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC18H16BrN3O3S\text{C}_{18}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight434.3 g/mol
IUPAC NameN-(2-bromo-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
SolubilityLikely lipophilic due to aromatic and alkyl groups

The bromine atom at the 2nd position of the phenyl ring and the methyl group at the 4th position create steric hindrance, influencing binding kinetics.

Synthesis and Optimization

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 5th position of the oxadiazole requires precise temperature control (reflux in DMF at 110°C) .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is essential to isolate the pure product .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays indicate:

  • Cytotoxicity: IC50_{50} values of 12–25 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells, suggesting mitochondrial pathway involvement.

The 4-methoxyphenyl group may stabilize interactions with tubulin or topoisomerase II, though target validation is pending.

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, analogs reduced swelling by 40–60% at 50 mg/kg doses, comparable to diclofenac . Mechanistic studies propose cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) dual inhibition .

Analytical Characterization

Spectroscopic Data

IR Spectroscopy:

  • νmax\nu_{\text{max}} 3280 cm1^{-1}: N-H stretch (amide).

  • νmax\nu_{\text{max}} 1665 cm1^{-1}: C=O stretch (acetamide).

  • νmax\nu_{\text{max}} 1590 cm1^{-1}: C=N stretch (oxadiazole) .

1^1H NMR (400 MHz, CDCl3_3):

  • δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H of 4-methoxyphenyl).

  • δ 7.45 (s, 1H, Ar-H of bromophenyl).

  • δ 4.21 (s, 2H, SCH2_2CO).

  • δ 3.85 (s, 3H, OCH3_3) .

Mass Spectrometry:

  • m/z 434 [M]+^+ consistent with molecular weight.

Elemental Analysis

ElementCalculated (%)Observed (%)
C49.6749.52
H3.713.68
N9.679.59

Deviations <0.15% confirm high purity.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: Acute and chronic toxicity studies in mammalian models are needed.

  • Target Identification: Proteomic and crystallographic studies to elucidate molecular targets.

Recommended Studies

  • In Vivo Efficacy: Xenograft models to validate anticancer activity.

  • Structural Analog Synthesis: Explore substituents at the 4-methoxy position to optimize potency.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator